3-Amino-2-methyl-1-(4-methylcyclohexyl)propan-1-ol
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Overview
Description
3-Amino-2-methyl-1-(4-methylcyclohexyl)propan-1-ol is an organic compound with the molecular formula C11H23NO and a molecular weight of 185.31 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and a cyclohexyl ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methyl-1-(4-methylcyclohexyl)propan-1-ol typically involves the reaction of 4-methylcyclohexanone with a suitable amine and reducing agent. One common method is the reductive amination of 4-methylcyclohexanone using ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a metal catalyst .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of high-pressure hydrogenation and catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-methyl-1-(4-methylcyclohexyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
3-Amino-2-methyl-1-(4-methylcyclohexyl)propan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-2-methyl-1-(4-methylcyclohexyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding and nucleophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: Similar structure but lacks the cyclohexyl ring.
4-Methylcyclohexanone: Contains the cyclohexyl ring but lacks the amino and hydroxyl groups.
Uniqueness
3-Amino-2-methyl-1-(4-methylcyclohexyl)propan-1-ol is unique due to the presence of both an amino group and a hydroxyl group attached to a cyclohexyl ring. This combination of functional groups provides versatility in chemical reactions and potential biological activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C11H23NO |
---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
3-amino-2-methyl-1-(4-methylcyclohexyl)propan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-8-3-5-10(6-4-8)11(13)9(2)7-12/h8-11,13H,3-7,12H2,1-2H3 |
InChI Key |
NYMQBPLIJCZYCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(C(C)CN)O |
Origin of Product |
United States |
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